
(4-Bromo-5-methylpyridin-2-yl)methanamine
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Overview
Description
(4-Bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the fifth position, and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanamine typically involves the bromination of 5-methylpyridin-2-yl)methanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position undergoes SNAr reactions under basic conditions. This is facilitated by the electron-deficient pyridine ring and the leaving group’s ability (Br⁻).
Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate, stabilized by the pyridine ring’s electron-withdrawing nature. Steric hindrance from the 5-methyl group slows substitution kinetics compared to unsubstituted analogs .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling π-system extensions or functional group installations.
Suzuki-Miyaura Coupling
Reagents/Conditions | Products | Yield |
---|---|---|
Pd(PPh₃)₄, K₃PO₄, arylboronic acid, DME, 80°C | 4-Aryl-5-methylpyridin-2-yl)methanamine | 60–85% |
Example : Reaction with phenylboronic acid produces (4-phenyl-5-methylpyridin-2-yl)methanamine, a precursor for pharmaceutical intermediates .
Buchwald-Hartwig Amination
Reagents/Conditions | Products | Yield |
---|---|---|
Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C | 4-(Dialkylamino)-5-methylpyridin-2-yl)methanamine | 50–70% |
Amine Functionalization
The primary amine undergoes alkylation, acylation, and condensation reactions.
Acylation
Reagents/Conditions | Products | Notes |
---|---|---|
Acetyl chloride, pyridine | N-Acetyl-(4-bromo-5-methylpyridin-2-yl)methanamine | Amide formation; preserves Br for further coupling |
Schiff Base Formation
Reagents/Conditions | Products | Applications |
---|---|---|
Benzaldehyde, EtOH, reflux | (4-Bromo-5-methylpyridin-2-yl)-N-benzylidenemethanamine | Chelating agent for metal coordination |
Oxidation of the Amine
Reagents/Conditions | Products | Outcome |
---|---|---|
KMnO₄, H₂O, 25°C | (4-Bromo-5-methylpyridin-2-yl)methanimine | Partial oxidation to imine; unstable |
Reduction of the Pyridine Ring
Reagents/Conditions | Products | Yield |
---|---|---|
H₂, Raney Ni, EtOH, 50 atm | (4-Bromo-5-methylpiperidin-2-yl)methanamine | 90% |
Cyanation
Reagents/Conditions | Products | Yield |
---|---|---|
CuCN, DMF, 120°C | (4-Cyano-5-methylpyridin-2-yl)methanamine | 65% |
Halogen Exchange (Finkelstein)
Reagents/Conditions | Products | Notes |
---|---|---|
KI, CuI, DMSO, 100°C | (4-Iodo-5-methylpyridin-2-yl)methanamine | Enhanced reactivity in subsequent couplings |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features enable it to interact with various biological targets, which is a common trait among pyridine-containing compounds. Studies have shown that derivatives of this compound can possess antibacterial and anticancer properties, making them candidates for drug development.
Case Study: Anticancer Properties
A study demonstrated that derivatives of (4-Bromo-5-methylpyridin-2-yl)methanamine showed promising results in inhibiting the growth of cancer cells. The compound's ability to block specific kinases involved in tumor growth was highlighted, suggesting its potential as a lead compound for further development in cancer therapy.
Organic Synthesis
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its bromine atom allows for further derivatization through nucleophilic substitution reactions, facilitating the creation of complex structures.
Table 1: Synthesis Pathways
Reaction Type | Reagents Used | Yield (%) |
---|---|---|
Nucleophilic Substitution | N-bromosuccinimide | Varies |
Suzuki Coupling | Arylboronic acids | Moderate to Good |
Cyclization | Potassium thiocyanate | High |
Computational Studies
Molecular Docking and Pharmacokinetics
Computational studies involving this compound have focused on its interaction with specific protein targets. Molecular docking studies have identified potential binding sites on enzymes relevant to cancer and infectious diseases, providing insights into its pharmacodynamics and pharmacokinetics.
Case Study: Molecular Docking Analysis
In a computational study, the interaction of this compound with Sterol 14α-demethylase (CYP51) was analyzed. The results indicated a strong binding affinity, suggesting that modifications to this compound could enhance its efficacy as an inhibitor against multidrug-resistant strains of pathogens .
Environmental Applications
Biodegradation Studies
Recent research has explored the environmental impact and biodegradability of compounds containing pyridine rings, including this compound. Understanding its degradation pathways is crucial for assessing its safety and environmental persistence.
Table 2: Biodegradation Pathways
Compound | Degradation Rate (%) | Environment Type |
---|---|---|
This compound | 65% after 30 days | Soil |
Related Pyridine Derivative | 75% after 30 days | Aquatic Systems |
Mechanism of Action
The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methanamine
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (5-Methylpyridin-2-yl)methanamine
Uniqueness
(4-Bromo-5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted modifications and applications in various fields.
Properties
CAS No. |
1196156-91-8 |
---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
InChI Key |
QDMBICCJQHLVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CN)Br |
Origin of Product |
United States |
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